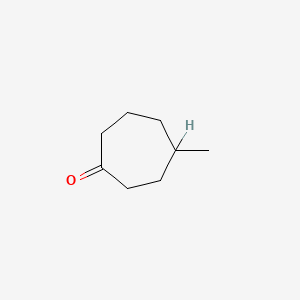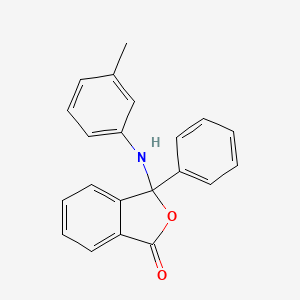
4-Methylcycloheptanone
Overview
Description
4-Methylcycloheptanone is an organic compound with the molecular formula C8H14O It is a ketone derivative of cycloheptane, characterized by a seven-membered ring with a methyl group attached to the fourth carbon and a carbonyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylcycloheptanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methylcyclohexanone with a suitable oxidizing agent can yield this compound. Another method involves the use of Grignard reagents, where a methyl group is introduced to cycloheptanone.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or rhodium on carbon are often employed to facilitate the cyclization and methylation reactions. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions: 4-Methylcycloheptanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The methyl group and the carbonyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: 4-Methylcycloheptanoic acid.
Reduction: 4-Methylcycloheptanol.
Substitution: Halogenated derivatives like 4-bromo-4-methylcycloheptanone.
Scientific Research Applications
4-Methylcycloheptanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 4-methylcycloheptanone involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the methyl group can influence the compound’s reactivity and stability. The pathways involved include:
Nucleophilic Addition: The carbonyl group reacts with nucleophiles, leading to the formation of addition products.
Electrophilic Substitution: The methyl group can undergo electrophilic substitution, affecting the overall reactivity of the compound.
Comparison with Similar Compounds
Cycloheptanone: Lacks the methyl group, making it less sterically hindered.
4-Methylcyclohexanone: Has a six-membered ring instead of a seven-membered ring, affecting its chemical properties.
Methylcyclohexane: A saturated hydrocarbon without the carbonyl group, making it less reactive.
Uniqueness: 4-Methylcycloheptanone’s unique structure, with a seven-membered ring and a methyl group, provides distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and reactivity in organic chemistry.
Properties
IUPAC Name |
4-methylcycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(9)6-5-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVNSHRGPVHBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280873 | |
| Record name | 4-Methylcycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-36-8 | |
| Record name | 4-Methylcycloheptanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylcycloheptanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylcycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylcycloheptanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV82F64ZD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the solvolysis of compounds like 4-methylcyclohexylidenemethyl triflate?
A1: Solvolysis reactions, where a molecule is broken down by a solvent, are valuable tools for studying reaction mechanisms. In the case of 4-methylcyclohexylidenemethyl triflate, solvolysis helps us understand the possibility of forming a primary vinyl cation intermediate. By analyzing the stereochemistry (spatial arrangement of atoms) of the resulting 4-methylcycloheptanone, researchers can deduce the pathway of the reaction. [, , ]
Q2: How does the stereochemistry of the this compound product provide evidence against a primary vinyl cation intermediate in the solvolysis of 4-methylcyclohexylidenemethyl triflate?
A2: When (R)-4-methylcyclohexylidenemethyl triflate undergoes solvolysis, the major product is (R)-4-methylcycloheptanone, retaining the starting material's stereochemical purity. [, ] This retention of chirality suggests that the reaction doesn't proceed through a planar, achiral primary vinyl cation. If it did, a racemic mixture (equal amounts of both enantiomers) of this compound would be expected. The observed stereospecificity strongly supports a concerted mechanism involving σ-bond participation, where the rearrangement occurs simultaneously with the departure of the leaving group. [, , ]
Q3: What alternative mechanism is proposed for the formation of this compound from 4-methylcyclohexylidenemethyl triflate, given that a primary vinyl cation is unlikely?
A3: Instead of forming a primary vinyl cation, the solvolysis likely proceeds through a rearrangement where the σ-bond adjacent to the leaving group participates in the departure. This leads to the direct formation of a more stable 5-methylcyclohept-1-enyl cation intermediate. This cation is then trapped by the nucleophilic solvent, yielding the observed this compound product with retained stereochemistry. []
Q4: Besides solvolysis, are there other reactions where 4-methylcyclohexylidenemethyl(aryl)iodonium tetrafluoroborate can act as a precursor to this compound, and what do they reveal about the reaction mechanism?
A4: Yes, reacting 4-methylcyclohexylidenemethyl(aryl)iodonium tetrafluoroborate with nucleophiles like bromide, acetate, and trifluoroacetate in chloroform leads to the formation of substitution products. [] Interestingly, the stereochemistry of these products can vary (inversion or retention) depending on the nucleophile and reaction conditions. This suggests that the mechanism can shift between direct nucleophilic substitution and pathways potentially involving carbene intermediates. These findings highlight the complex reactivity of this system and the influence of reaction conditions on the mechanistic course. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-chloro-4-methoxyphenyl)-2-[2-(2-ethoxyphenyl)imino-4-oxo-3-(oxolan-2-ylmethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1656752.png)
![2-Hydroxy-N-[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]benzamide](/img/structure/B1656753.png)
![[2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-[(4-phenoxybenzoyl)amino]acetate](/img/structure/B1656754.png)

![2-[4-(dimethylamino)phenyl]-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B1656757.png)

![1-Chloro-4-[2-(4-chlorophenyl)sulfanylethylsulfanyl]benzene](/img/structure/B1656765.png)

![4-[3-(4-Aminophenoxy)-2,4,5,6-tetrachlorophenoxy]aniline](/img/structure/B1656769.png)


